3-amino-N-(3-ethoxypropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

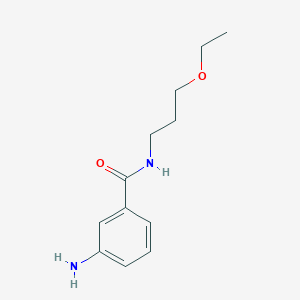

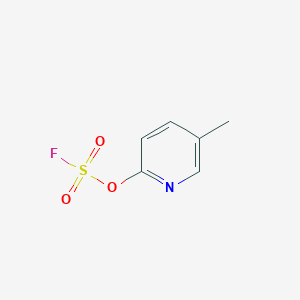

3-amino-N-(3-ethoxypropyl)benzamide is a biochemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 3-amino-N-(3-ethoxypropyl)benzamide consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The compound is in a liquid state at room temperature .Physical And Chemical Properties Analysis

3-amino-N-(3-ethoxypropyl)benzamide is a liquid at room temperature . It has a molecular weight of 222.28 and a molecular formula of C12H18N2O2 .Scientific Research Applications

Enzyme Inhibition

3-Amino-N-(3-ethoxypropyl)benzamide and similar benzamides have shown potential as inhibitors of poly(ADP-ribose) synthetase, a nuclear enzyme. Research indicates that benzamides substituted in the 3-position are particularly effective, with 3-aminobenzamide being a competitive inhibitor with low Ki values (Purnell & Whish, 1980).

Potential Neuroleptic Activity

Benzamides, including derivatives similar to 3-amino-N-(3-ethoxypropyl)benzamide, have been synthesized and evaluated for neuroleptic activity. These compounds demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting potential as neuroleptics (Iwanami et al., 1981).

Impact on Metabolic Processes

Studies have shown that 3-aminobenzamide and benzamide can affect glucose metabolism and DNA synthesis, beyond their inhibition of poly(ADP-ribose) synthetase. This indicates broader metabolic effects that may be relevant to their scientific applications (Milam & Cleaver, 1984).

Antihypertensive Activity

Some benzamides, including analogs of 3-amino-N-(3-ethoxypropyl)benzamide, have been studied for their antihypertensive effects. These compounds showed promising results in spontaneously hypertensive rats, indicating potential therapeutic applications in hypertension management (Cassidy et al., 1992).

Anti-Influenza Virus Activity

Benzamide-based compounds have been investigated for their antiviral activities, particularly against the influenza A virus (H5N1 subtype). The research suggests potential utility in developing antiviral drugs (Hebishy et al., 2020).

Synthesis Techniques

Research has been conducted on the synthesis methods of benzamide derivatives, including those structurally related to 3-amino-N-(3-ethoxypropyl)benzamide. These studies contribute to the understanding of efficient synthesis processes for medicinal and research purposes (Bobeldijk et al., 1990).

Copper-Mediated Aryloxylation

Studies on benzamides have included copper-mediated selective aryloxylation processes. This research is significant for the synthesis of certain benzoic acids, potentially including derivatives of 3-amino-N-(3-ethoxypropyl)benzamide (Hao et al., 2014).

Anti-Microbial and Anti-Cancer Properties

Benzamides, similar in structure to 3-amino-N-(3-ethoxypropyl)benzamide, have been synthesized and evaluated for their anti-microbial and anti-cancer properties. This research opens up potential applications in treating various disorders (Ammaji et al., 2019).

Esophageal Damage Prevention

3-Aminobenzamide, a structurally related compound, has been studied for its efficacy in preventing esophageal damage and stricture formation after esophageal caustic injuries. This indicates potential therapeutic applications in gastrointestinal disorders (Guven et al., 2008).

Advanced Material Synthesis

Benzamides have been used in the synthesis of advanced materials like hyperbranched aromatic polyamides. These polymers have applications in various fields including materials science (Yang et al., 1999).

Mechanism of Action

While the specific mechanism of action for 3-amino-N-(3-ethoxypropyl)benzamide is not available, it’s worth noting that 3-aminobenzamide, a similar compound, is known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Safety and Hazards

properties

IUPAC Name |

3-amino-N-(3-ethoxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-8-4-7-14-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,2,4,7-8,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFFZCAAISNMRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-ethoxypropyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-2-propanol](/img/structure/B2919496.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2919498.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2919502.png)

![Methyl 2-[(3,4-dimethylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919505.png)

![3-(4-fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2919506.png)

![N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2919507.png)

![2-(4-methoxyphenyl)-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2919509.png)

![(1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2919512.png)

![1-(2-chlorophenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2919514.png)